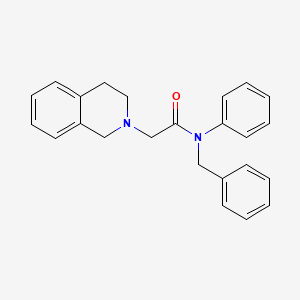![molecular formula C12H15N B14222214 1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- CAS No. 824390-82-1](/img/structure/B14222214.png)
1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Preparation Methods
The synthesis of 1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- can be achieved through several synthetic routes. One common method involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation . This method allows for the multigram synthesis of 3-substituted 2,5-dihydro-1H-pyrrole boronic derivatives. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole derivatives.
Reduction: Reduction reactions can yield pyrrolidine derivatives.
Common reagents and conditions used in these reactions include iron (III) chloride for the Paal-Knorr condensation and triethylamine for photochemical reactions . Major products formed from these reactions include N-substituted pyrroles and pyrrolidine derivatives.
Scientific Research Applications
1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Pyrrole derivatives are explored for their pharmacological properties, including potential therapeutic applications.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- can be compared with other similar compounds, such as:
3-Pyrroline: Another pyrrole derivative with different substituents.
2,5-Dihydropyrrole: Lacks the phenylethyl group, resulting in different chemical properties.
Pyrroline: A simpler pyrrole derivative with fewer substituents.
Properties
CAS No. |
824390-82-1 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-[(1S)-1-phenylethyl]-2,5-dihydropyrrole |
InChI |
InChI=1S/C12H15N/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-8,11H,9-10H2,1H3/t11-/m0/s1 |
InChI Key |
FXVQCMONGPFUMP-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC=CC2 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide](/img/structure/B14222132.png)
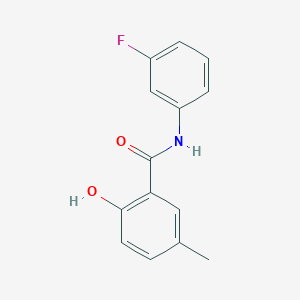
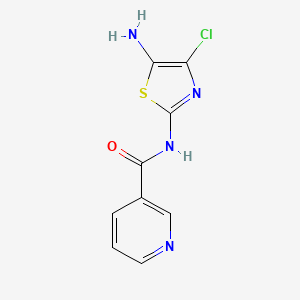
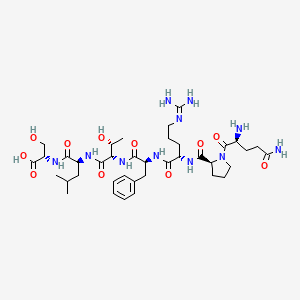
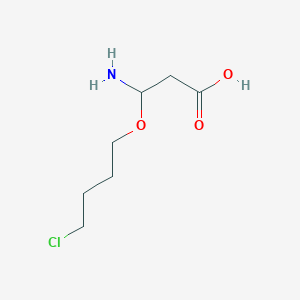
![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)
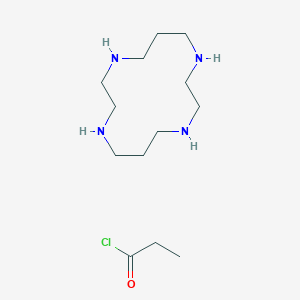
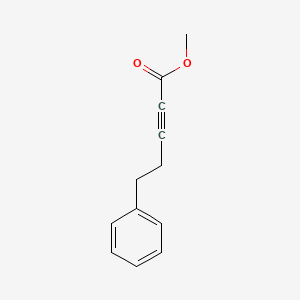
![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-](/img/structure/B14222180.png)
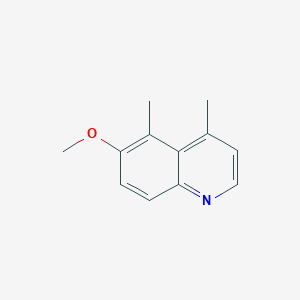
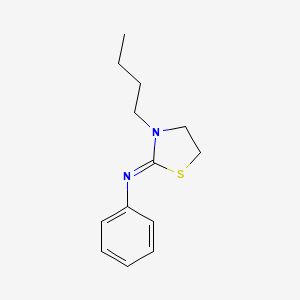
![2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B14222202.png)
